molecular formula C6H14N2O B049859 4-(2-Aminoethyl)morpholine CAS No. 2038-03-1

4-(2-Aminoethyl)morpholine

Cat. No. B049859
CAS RN: 2038-03-1
M. Wt: 130.19 g/mol
InChI Key: RWIVICVCHVMHMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)morpholine-related compounds often involves Buchwald–Hartwig amination, cyclization reactions, and nucleophilic substitution. For instance, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination has been reported, indicating the versatility of morpholine derivatives in organic synthesis (Bonacorso et al., 2018).

Molecular Structure Analysis

Structural analysis of 4-(2-Aminoethyl)morpholine derivatives has been performed using various techniques, including X-ray diffraction. For example, the synthesis, X-ray structure analysis, and photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was carried out, shedding light on the molecular geometry and electronic transitions within these compounds (Chin et al., 2010).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including Schiff base formation, which has been explored for its potential antimicrobial properties. The synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine demonstrates the chemical reactivity and application potential of these compounds in medicinal chemistry (Panneerselvam et al., 2005).

Scientific Research Applications

Application 1: Synthesis of Lysosome-Targetable Fluorescent Probe for Hydrogen Sulfide Imaging in Living Cells

  • Summary of the Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of a lysosome-targetable fluorescent probe. This probe is used for imaging hydrogen sulfide in living cells .

Application 2: Synthesis of Stimuli-Responsive Hydrogels

  • Summary of the Application : 4-(2-Aminoethyl)morpholine is used in the synthesis of stimuli-responsive hydrogels. These hydrogels can respond to changes in their environment, such as pH or temperature .
  • Methods of Application or Experimental Procedures : A new cationic monomer methacrylamido-4-(2-aminoethyl)morpholine (MAEM) derived from morpholine was synthesized in a single step. Through free radical aqueous polymerization, novel copolymeric hydrogels have been prepared successfully using methacrylamido-4-(2-aminoethyl)morpholine and acrylamide (Aam) as monomers .
  • Results or Outcomes : The poly(Aam-c-MAEM) hydrogels were tested for swelling, diffusion, and uptake of reactive orange, an anionic dye. Various adsorption kinetics and isotherm models as well as operation parameters were systematically examined and discussed in detail in relation to adsorption uptake such as pH of media, comonomer composition, adsorbent dosage, temperature, initial dye concentration, and contact time .

Safety And Hazards

4-(2-Aminoethyl)morpholine is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation .

Future Directions

4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . It is used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . It is also used as a precursor to synthesize a variety of antimicrobial agents .

properties

IUPAC Name

2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVICVCHVMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044408
Record name 2-Morpholinoethylamine
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)morpholine

CAS RN

2038-03-1
Record name 4-Morpholineethanamine
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Record name 2-Morpholinoethylamine
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Record name 2-Morpholinoethylamine
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Record name 4-Morpholineethanamine
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Record name 2-Morpholinoethylamine
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Record name 2-morpholinoethylamine
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Record name 2-MORPHOLINOETHYLAMINE
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Synthesis routes and methods I

Procedure details

To anhydrous THF (35 mL) was added LiAlH4 (3.19 g, 84 mmol) in one portion in an ice bath. The mixture was stirred at 0° C. for 20 min, and a solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) was added dropwise. Upon the end of addition the mixture was refluxed for 3 h, then cooled to rt, diluted with water (20 mL), filtered and concentrated in vacuo to give the title compound as yellow oil (2.62 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

The title compound 165 was obtained following the same procedure as for the carbamate formation described in scheme 32, step 1 (example 75) substituting compound 129 for 2-amino-6-methoxybenzothiazole and using 4-aminomethylbenzoic acid instead of 4-(2-aminoethyl)-morpholine (28% yield). 1H NMR: (DMSO-d6) δ(ppm): 7.92 (t, J=8.0 Hz, 2H), 7.51 (d, J=8.5 Hz, 1H), 7.47 (s, 1H), 7.42 (d, J=8.5 Hz, 1H), 6.95 (d, J=7.0 Hz, 1H), 4.45 (s, 2H), 3.77 (s, 3H). m/z: 358.3 (MH+).
Name
title compound 165
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of [3-(3-bromo-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo-[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine (from Example 40 supra) (250 mg, 0.468 mmol), 4-chlorobenzylamine (80 mg, 0.564 mmol), DavePhos (37 mg) and t-BuONa (54 mg, 0.564 mmol) in 1,4-dioxane (10 mL), Pd2(dba)3 (42 mg, 0.073 mmol) was added in one portion under N2 atmosphere. The resultant mixture was stirred at 100° C. for 6 hours. The mixture was cooled and filtered; the filtrate was evaporated under reduced pressure to give the crude product. It was purified by chromatography (silica gel, 200-300 mesh, dichloromethane:MeOH, 100:1, v/v) to give 3-[3-(4-chloro-benzylamino)-phenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine. (Yield 140 mg, 50%).
Name
[3-(3-bromo-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo-[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This compound was prepared by the procedure described in Example 1, exept that the potassium carbonate was omitted. From 100 mg. of mitomycin A and 0.5 ml. of N-(2-aminoethyl)morpholine was obtained 70 mg. (55% yield) of the desired product having a melting point of 74°-76° C. (decomposition) and providing the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)morpholine
Reactant of Route 2
4-(2-Aminoethyl)morpholine
Reactant of Route 3
4-(2-Aminoethyl)morpholine
Reactant of Route 4
4-(2-Aminoethyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)morpholine
Reactant of Route 6
4-(2-Aminoethyl)morpholine

Citations

For This Compound
930
Citations
S Şenel, N Tokay, ŞT Çamlı, T Hökelek - Journal of molecular structure, 2002 - Elsevier
The temperature-sensitive monomer, acrylamido-4-(2-aminoethyl)morpholine (C 9 H 16 N 2 O 2 ), has been synthesized and its crystal structure has been investigated by X-ray analysis …
Number of citations: 3 www.sciencedirect.com
IR Laskar, TK Maji, D Das, TH Lu, WT Wong… - Polyhedron, 2001 - Elsevier
Reactions of nickel(II) salts with substituted ethane-1,2-diamine where one of the amine nitrogens is a part of a flexible cyclic ring, eg 1-(2-aminoethyl)piperidine (L), 1-(2-aminoethyl)…
Number of citations: 22 www.sciencedirect.com
S Shi, D Li, C Chai, Y Wu, Y Xu - Polymers for Advanced …, 2018 - Wiley Online Library
A novel modified polyaspartic acid polymer, polyaspartic acid/4‐(2‐aminoethyl) morpholine graft copolymer (PASP/AEM), was prepared through a ring‐opening reaction of …
Number of citations: 15 onlinelibrary.wiley.com
B Chidambaranathan, S Sivaraj… - Acta Crystallographica …, 2023 - scripts.iucr.org
The title coordination compound, [Cd(C2H3O2)2(C6H14N2O)2]·4H2O, was synthesized by mixing 2 moles of 4-(2-aminoethyl)morpholine and 1 mole of cadmium acetate in double-…
Number of citations: 6 scripts.iucr.org
K Koćwin-Giełzak, B Marciniak - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The crystal structure of the title compound, [Cu(C2O4)(C6H14N2O)(H2O)]·H2O, includes a CuN2O3 coordination polyhedron in the shape of a slightly distorted square pyramid with …
Number of citations: 2 scripts.iucr.org
B Chidambaranathan, S Sivaraj… - Acta Crystallographica …, 2023 - scripts.iucr.org
The title coordination compound, [Ni(C6H14N2O)2(H2O)2]Cl2, was synthesized by mixing 4-(2-aminoethyl)morpholine and nickel chloride in double-distilled water. The asymmetric unit …
Number of citations: 1 scripts.iucr.org
T Chattopadhyay, M Ghosh, A Majee, M Nethaji, D Das - Polyhedron, 2005 - Elsevier
The linkage isomers trans-bis[4-(2-aminoethyl)morpholine]dinitronickel (II) (brown, 1a) and trans-bis[4-(2-aminoethyl)morpholine]dinitritonickel (II) (blue-violet, 1b) have been …
Number of citations: 29 www.sciencedirect.com
B Edwin, M Amalanathan, R Chadha, N Maiti… - Journal of Molecular …, 2017 - Elsevier
Vibrational spectral analysis and quantum chemical computations based on density functional theory have been performed on the anti-neuronal drug 4-(2-aminoethyl) morpholine. The …
Number of citations: 11 www.sciencedirect.com
LBH Hassen, K Ezzayani, Y Rousselin, C Stern… - Journal of Molecular …, 2016 - Elsevier
The synthesis, the UV–visible, FT-IR and Mössbauer spectroscopy and the crystal structure characterizations of the bis[4-(2-Aminoethyl)morpholine]tetrakis(4-metoxyphenyl)porphy-…
Number of citations: 7 www.sciencedirect.com
P Ilgin, O Ozay - Iranian Polymer Journal, 2017 - Springer
A new cationic monomer methacrylamido-4-(2-aminoethyl)morpholine, (MAEM) derived from morpholine was synthesized in a single step and characterized by FTIR, 1 H and 13 C …
Number of citations: 22 link.springer.com

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